molecular formula C10H16 B14447807 6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene CAS No. 78076-30-9

6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene

Katalognummer: B14447807
CAS-Nummer: 78076-30-9
Molekulargewicht: 136.23 g/mol
InChI-Schlüssel: DTTYRSNFUVJHFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is a chemical compound with the molecular formula C10H16. It is a type of monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is known for its presence in essential oils and its applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the cyclization of isoprene derivatives under acidic conditions. Another method includes the use of Grignard reagents to form the cyclohexene ring structure.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of related compounds. This process typically uses metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium or platinum is commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have shown its potential in biological systems, including its role in enzyme inhibition.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: This compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Wirkmechanismus

The mechanism by which 6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene exerts its effects involves interactions with various molecular targets. For instance, it can inhibit specific enzymes, leading to changes in metabolic pathways. The compound’s structure allows it to fit into enzyme active sites, blocking substrate access and altering enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
  • 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol
  • 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-

Uniqueness

6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

78076-30-9

Molekularformel

C10H16

Molekulargewicht

136.23 g/mol

IUPAC-Name

6-methyl-1-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h7,9H,1,4-6H2,2-3H3

InChI-Schlüssel

DTTYRSNFUVJHFN-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC=C1C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.